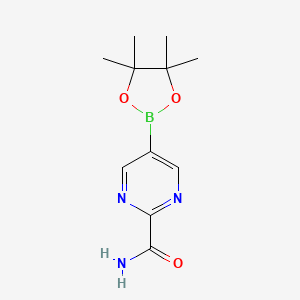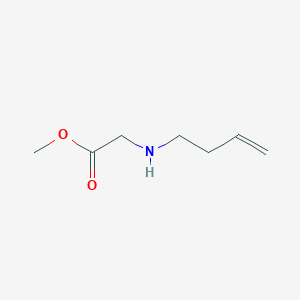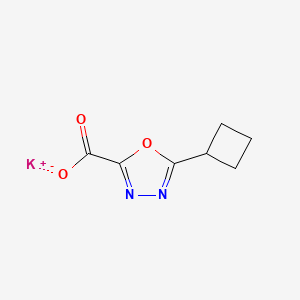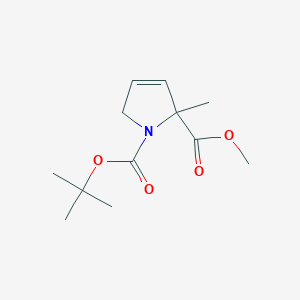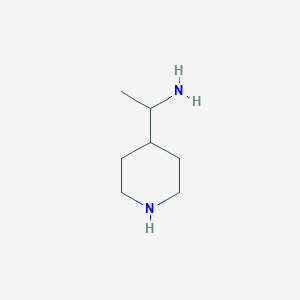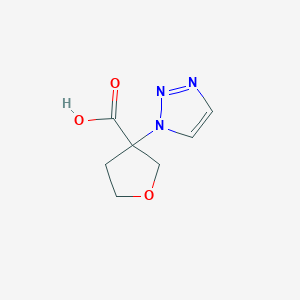
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of aqueous media and mild reaction conditions makes this method environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with biomolecular targets, enhancing its binding affinity and specificity. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A parent compound with similar stability and reactivity.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Oxolane-3-carboxylic acid: A related compound without the triazole ring.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is unique due to the combination of the triazole ring and the oxolane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(triazol-1-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-6(12)7(1-4-13-5-7)10-3-2-8-9-10/h2-3H,1,4-5H2,(H,11,12) |
Clave InChI |
AOZJZBGBNJKHTL-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(C(=O)O)N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





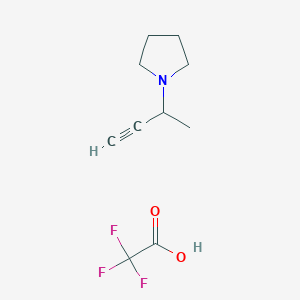
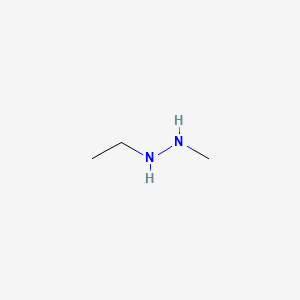

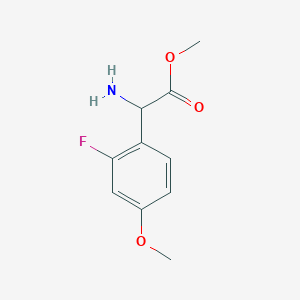
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
